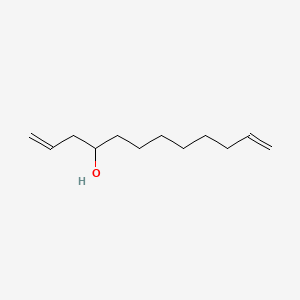![molecular formula C14H9NO2 B13404346 5H-benzo[d][1]benzazepine-10,11-dione](/img/structure/B13404346.png)
5H-benzo[d][1]benzazepine-10,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-benzod
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-benzodbenzazepine-10,11-dione typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of an ethynylaniline: This is achieved through a Sonogashira coupling reaction.
Pseudo-intramolecular hydrohalogenation: This step involves the addition of a halogen to the ethynylaniline.
Construction of the dibenzazepine ring: This is done using a Buchwald–Hartwig coupling reaction.
Arylation at the 10-position: This final step is carried out using a Suzuki–Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for 5H-benzodbenzazepine-10,11-dione are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
5H-benzodbenzazepine-10,11-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted dibenzazepine derivatives depending on the reagents used.
科学研究应用
5H-benzodbenzazepine-10,11-dione has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of dibenzazepine are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5H-benzodbenzazepine-10,11-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor binding: It may bind to specific receptors, altering their activity and leading to various biological effects.
DNA interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
5H-dibenzo[b,f]azepine-10,11-dione: A closely related compound with similar chemical properties.
10,11-dihydro-5H-dibenzo[b,f]azepine: A reduced form of the compound with different reactivity.
Iminodibenzyl: Another member of the dibenzazepine family with distinct biological activities.
Uniqueness
5H-benzodbenzazepine-10,11-dione is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
属性
分子式 |
C14H9NO2 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
5H-benzo[d][1]benzazepine-10,11-dione |
InChI |
InChI=1S/C14H9NO2/c16-12-6-5-9-7-8-15-11-4-2-1-3-10(11)13(9)14(12)17/h1-8,15H |
InChI 键 |
CDYOIANZGVEHHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=O)C3=O)C=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)

![n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
![2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B13404282.png)

![3-(16-Ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13404298.png)
![3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404300.png)

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13404316.png)
![S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate](/img/structure/B13404317.png)


![2-amino-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13404344.png)
